molecular formula C11H10FNO5 B8289681 Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate

Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate

Cat. No. B8289681
M. Wt: 255.20 g/mol
InChI Key: SSZICLPRTYSQFE-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

HNO3 (6.92 g, 71.4 mmol) was added dropwise to a suspension of ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate (15 g, 71.4 mmol) in conc. H2SO4 (50 mL) at ° C. After complete addition the resulting mixture was stirred at 0° C. for 30 min. The mixture was poured into ice water, and extracted with EtOAc. The organic extract was washed with brine, dried (MgSO4) and concentrated in vacuo to give ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate (15 g, 83% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.53 (d, J=7.2 Hz, 1 H), 7.24 (d, J=7.2 Hz, 1 H), 4.47 (q, J=7.2 Hz, 2 H), 2.67 (s, 3 H), 1.43 (t, J=7.2 Hz, 3 H).
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([CH3:19])[CH:7]=1>OS(O)(=O)=O>[F:5][C:6]1[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:9]([C:12](=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([CH3:19])[CH:7]=1

Inputs

Step One
Name
Quantity
6.92 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C(=O)OCC)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the resulting mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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